Cas no 74370-96-0 (methyl 3-(chlorosulfonyl)-1-benzothiophene-2-carboxylate)

methyl 3-(chlorosulfonyl)-1-benzothiophene-2-carboxylate 化学的及び物理的性質
名前と識別子
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- Methyl 3-(Chlorosulfonyl)-1-benzothiophene-2-carboxylate
- methyl 3-(chlorosulfonyl)-1-benzothiophene-2-carboxylate
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methyl 3-(chlorosulfonyl)-1-benzothiophene-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1330316-500mg |
Methyl 3-(chlorosulfonyl)-1-benzothiophene-2-carboxylate |
74370-96-0 | 95% | 500mg |
¥4404.00 | 2024-07-28 | |
Enamine | EN300-73806-5.0g |
methyl 3-(chlorosulfonyl)-1-benzothiophene-2-carboxylate |
74370-96-0 | 95% | 5.0g |
$743.0 | 2023-02-12 | |
Enamine | EN300-73806-0.25g |
methyl 3-(chlorosulfonyl)-1-benzothiophene-2-carboxylate |
74370-96-0 | 95% | 0.25g |
$92.0 | 2023-02-12 | |
Enamine | EN300-73806-0.5g |
methyl 3-(chlorosulfonyl)-1-benzothiophene-2-carboxylate |
74370-96-0 | 95% | 0.5g |
$175.0 | 2023-02-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1330316-1g |
Methyl 3-(chlorosulfonyl)-1-benzothiophene-2-carboxylate |
74370-96-0 | 95% | 1g |
¥6912.00 | 2024-07-28 | |
Enamine | EN300-73806-0.05g |
methyl 3-(chlorosulfonyl)-1-benzothiophene-2-carboxylate |
74370-96-0 | 95% | 0.05g |
$64.0 | 2023-02-12 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01081956-1g |
Methyl 3-(chlorosulfonyl)benzo[b]thiophene-2-carboxylate |
74370-96-0 | 95% | 1g |
¥1456.0 | 2023-04-07 | |
TRC | B495098-500mg |
Methyl 3-(Chlorosulfonyl)-1-benzothiophene-2-carboxylate |
74370-96-0 | 500mg |
$ 210.00 | 2022-06-07 | ||
Key Organics Ltd | BS-3577-5G |
methyl 3-(chlorosulfonyl)-1-benzothiophene-2-carboxylate |
74370-96-0 | >90% | 5g |
£812.00 | 2023-09-07 | |
Key Organics Ltd | BS-3577-10G |
methyl 3-(chlorosulfonyl)-1-benzothiophene-2-carboxylate |
74370-96-0 | >90% | 10g |
£1147.00 | 2023-09-07 |
methyl 3-(chlorosulfonyl)-1-benzothiophene-2-carboxylate 関連文献
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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3. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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4. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
methyl 3-(chlorosulfonyl)-1-benzothiophene-2-carboxylateに関する追加情報
Methyl 3-(chlorosulfonyl)-1-benzothiophene-2-carboxylate (CAS No. 74370-96-0): A Comprehensive Overview
Methyl 3-(chlorosulfonyl)-1-benzothiophene-2-carboxylate, identified by its CAS number 74370-96-0, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic compound features a benzothiophene core, which is a privileged scaffold in drug discovery due to its structural versatility and biological activity. The presence of both a chlorosulfonyl group and a carboxylate moiety makes this molecule particularly intriguing for its potential applications in the development of novel therapeutic agents.
The molecular structure of methyl 3-(chlorosulfonyl)-1-benzothiophene-2-carboxylate encompasses a benzothiophene ring system substituted at the 3-position with a chlorosulfonyl group and at the 2-position with a carboxylate ester. This specific arrangement imparts unique electronic and steric properties to the molecule, making it a valuable intermediate in synthetic chemistry. The chlorosulfonyl group, in particular, is known for its reactivity and ability to participate in various chemical transformations, including nucleophilic substitution reactions, which are pivotal in medicinal chemistry.
In recent years, there has been growing interest in benzothiophene derivatives as potential candidates for treating various diseases, including cancer, inflammation, and neurodegenerative disorders. The< strong>3-(chlorosulfonyl)-1-benzothiophene-2-carboxylate moiety has been explored for its ability to interact with biological targets such as enzymes and receptors. For instance, studies have demonstrated that benzothiophene-based compounds can modulate the activity of kinases and other enzymes involved in signal transduction pathways, which are often dysregulated in diseases like cancer.
One of the most compelling aspects of methyl 3-(chlorosulfonyl)-1-benzothiophene-2-carboxylate is its role as a building block in the synthesis of more complex molecules. Researchers have utilized this compound to develop novel inhibitors targeting specific therapeutic pathways. For example, derivatives of this scaffold have shown promise in inhibiting tyrosine kinases, which are critical players in cancer cell proliferation and survival. The< strong>chlorosulfonyl group serves as a handle for further functionalization, allowing chemists to tailor the molecule's properties to achieve desired biological outcomes.
The< strong>1-benzothiophene-2-carboxylate portion of the molecule contributes to its stability and solubility characteristics, which are essential factors in drug development. Additionally, the ester group at the 2-position can be hydrolyzed under specific conditions to yield a free carboxylic acid, expanding the compound's utility in synthetic protocols. This flexibility makes methyl 3-(chlorosulfonyl)-1-benzothiophene-2-carboxylate a versatile tool for medicinal chemists seeking to develop new drugs.
Recent advancements in computational chemistry have further enhanced the understanding of how methyl 3-(chlorosulfonyl)-1-benzothiophene-2-carboxylate interacts with biological targets. Molecular modeling studies have revealed that this compound can bind to active sites of enzymes with high affinity, suggesting its potential as an inhibitor. These insights have guided the design of more potent derivatives with improved pharmacokinetic profiles.
In addition to its applications in drug development, methyl 3-(chlorosulfonyl)-1-benzothiophene-2-carboxylate has found utility in materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The< strong>chlorosulfonyl group can be used to introduce electron-withdrawing effects, which can modulate the optoelectronic properties of materials derived from this compound.
The synthesis of< strong>methyl 3-(chlorosulfonyl)-1-benzothiophene-2-carboxylate involves multi-step organic reactions that highlight the compound's synthetic accessibility. Key steps include sulfonylation reactions followed by esterification, which are well-established protocols in organic chemistry. The ability to synthesize this compound efficiently is crucial for researchers who need it as an intermediate for larger-scale applications.
The safety profile of< strong>methyl 3-(chlorosulfonyl)-1-benzothiophene-2-carboxylate is another important consideration. While it is not classified as hazardous under standard conditions, proper handling procedures should be followed to ensure safe laboratory practices. Its stability under various storage conditions has been well-documented, making it a reliable reagent for long-term projects.
In conclusion,< strong>methyl 3-(chlorosulfonyl)-1-benzothiophene-2-carboxylate (CAS No. 74370-96-0) is a multifaceted compound with significant potential in pharmaceutical research and beyond. Its unique structural features make it an invaluable intermediate for synthesizing biologically active molecules, while its stability and reactivity allow for diverse applications in synthetic chemistry and materials science. As research continues to uncover new uses for this compound, it will undoubtedly remain a cornerstone of innovation in chemical biology and drug discovery.
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